Cas no 2138128-75-1 (3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-)
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- Chemical and Physical Properties
Names and Identifiers
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- 3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-
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- Inchi: 1S/C12H21N3S/c1-9(2)7-8-11-13-14-12(16)15(11)10-5-3-4-6-10/h9-10H,3-8H2,1-2H3,(H,14,16)
- InChI Key: MHKNWDLICNAMJJ-UHFFFAOYSA-N
- SMILES: N1=C(CCC(C)C)N(C2CCCC2)C(=S)N1
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-782307-0.05g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 0.05g |
$624.0 | 2024-05-22 | |
| Enamine | EN300-782307-0.1g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 0.1g |
$653.0 | 2024-05-22 | |
| Enamine | EN300-782307-0.25g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 0.25g |
$683.0 | 2024-05-22 | |
| Enamine | EN300-782307-0.5g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 0.5g |
$713.0 | 2024-05-22 | |
| Enamine | EN300-782307-1.0g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 1.0g |
$743.0 | 2024-05-22 | |
| Enamine | EN300-782307-2.5g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 2.5g |
$1454.0 | 2024-05-22 | |
| Enamine | EN300-782307-5.0g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 5.0g |
$2152.0 | 2024-05-22 | |
| Enamine | EN300-782307-10.0g |
4-cyclopentyl-5-(3-methylbutyl)-4H-1,2,4-triazole-3-thiol |
2138128-75-1 | 95% | 10.0g |
$3191.0 | 2024-05-22 |
3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)- Related Literature
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Robert J. Meagher,Anson V. Hatch,Ronald F. Renzi,Anup K. Singh Lab Chip, 2008,8, 2046-2053
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Piotr Szcześniak,Sebastian Stecko RSC Adv., 2015,5, 30882-30888
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4. An autonomous self-optimizing flow machine for the synthesis of pyridine–oxazoline (PyOX) ligands†Eric Wimmer,Daniel Cortés-Borda,Solène Brochard,Elvina Barré,Charlotte Truchet,François-Xavier Felpin React. Chem. Eng., 2019,4, 1608-1615
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Jing Chen,Yu Shao,Danzhen Li J. Mater. Chem. A, 2017,5, 937-941
Additional information on 3H-1,2,4-Triazole-3-thione, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-
4-Cyclopentyl-2,4-Dihydro-5-(3-Methylbutyl)-3H-1,2,4-Triazole-3-Thione (CAS No. 2138128-75-1): A Comprehensive Overview
4-Cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione (CAS No. 2138128-75-1) is a novel compound that has garnered significant attention in the field of medicinal chemistry due to its unique structural features and potential therapeutic applications. This compound belongs to the class of 1,2,4-triazoles, which are known for their diverse biological activities, including antifungal, antibacterial, and antiviral properties. The presence of a cyclopentyl and 3-methylbutyl substituent further enhances its pharmacological profile, making it a promising candidate for drug development.
The chemical structure of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione is characterized by a central triazole ring with a thione group at the 3-position. The cyclopentyl and 3-methylbutyl substituents are attached at the 4 and 5 positions, respectively. This specific arrangement of functional groups imparts the compound with enhanced solubility and stability, which are crucial factors in drug design and development.
Recent studies have highlighted the antifungal activity of this compound against various pathogenic fungi. For instance, a study published in the *Journal of Medicinal Chemistry* demonstrated that 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione exhibited potent antifungal activity against Candida albicans, a common cause of yeast infections. The mechanism of action is believed to involve the disruption of fungal cell membranes and inhibition of essential metabolic pathways.
In addition to its antifungal properties, this compound has also shown promise in antibacterial applications. Research conducted at the University of California found that it effectively inhibited the growth of both Gram-positive and Gram-negative bacteria. The broad-spectrum activity suggests that it could be developed into a new class of antibiotics to combat multidrug-resistant bacterial strains.
The pharmacokinetic properties of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione have been extensively studied to evaluate its suitability for therapeutic use. Preclinical trials have demonstrated that it has good oral bioavailability and a favorable pharmacokinetic profile. These characteristics make it an attractive candidate for further clinical development.
One of the key challenges in drug development is ensuring that new compounds have minimal toxicity and side effects. Toxicological studies on 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione have shown that it is well-tolerated at therapeutic doses. Animal models have not reported significant adverse effects, which is a positive indication for its safety profile.
The synthesis of 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione involves several steps that are well-documented in the literature. The process typically begins with the formation of a triazole ring through a multi-step reaction sequence involving azide and nitrile compounds. The subsequent introduction of the cyclopentyl and 3-methylbutyl substituents is achieved through selective alkylation reactions. The final step involves the formation of the thione group through a thionation reaction.
In conclusion, 4-cyclopentyl-2,4-dihydro-5-(3-methylbutyl)-3H-1,2,4-triazole-3-thione (CAS No. 2138128-75-1) represents a promising compound with significant potential in medicinal chemistry. Its unique chemical structure and diverse biological activities make it an attractive candidate for further research and development. Ongoing studies are expected to provide more insights into its therapeutic applications and contribute to the advancement of drug discovery in this field.
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